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Compound of Interest

Compound Name: 1-O-Methyljatamanin D

Cat. No.: B12323864

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-O-Methyljatamanin D is a naturally occurring iridoid compound isolated from Valeriana
jatamansi, a plant recognized for its traditional medicinal uses. As a member of the iridoid
class, 1-O-Methyljatamanin D is of interest to researchers for its potential biological activities
and as a subject for phytochemical studies. This technical guide provides a summary of the
available spectroscopic data for 1-O-Methyljatamanin D, essential for its identification,
characterization, and further investigation in drug discovery and development.

Due to the limited availability of primary literature sources in readily accessible databases, this
document curates information from chemical databases and supplier specifications.
Researchers requiring exhaustive experimental details are encouraged to seek out the original
isolation and structure elucidation publications.

Spectroscopic Data

The structural elucidation of natural products like 1-O-Methyljatamanin D relies on a
combination of spectroscopic techniques. The primary methods include Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of
organic compounds. For 1-O-Methyljatamanin D, *H NMR and 3C NMR data are crucial for
assigning the proton and carbon frameworks, respectively. Two-dimensional NMR techniques
such as COSY, HSQC, and HMBC would be used to establish connectivity and
stereochemistry.

Table 1. NMR Spectroscopic Data for 1-O-Methyljatamanin D (Predicted/Typical Values)

1H NMR BC NMR
Chemical Shift (8) ppm Chemical Shift (8) ppm
Data not available in searched resources Data not available in searched resources

Note: Specific, experimentally derived NMR data for 1-O-Methyljatamanin D could not be
located in the searched scientific literature. The table is provided as a template for where such
data would be presented.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a compound. High-resolution mass spectrometry (HRMS) is typically used to determine the

precise molecular formula.

Table 2: Mass Spectrometry Data for 1-O-Methyljatamanin D

Technique Value

Molecular Formula C11H1604

Molecular Weight 212.24 g/mol

HRMS (M+H)* Data not available in searched resources

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the
absorption of infrared radiation.
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Table 3: Infrared (IR) Spectroscopy Data for 1-O-Methyljatamanin D

Functional Group Absorption (cm™1)

O-H (Alcohol/Carboxylic Acid) Data not available in searched resources
C=0 (Ester/Carbonyl) Data not available in searched resources
C-O (Ether/Ester) Data not available in searched resources
C=C (Alkene) Data not available in searched resources

Experimental Protocols

Detailed experimental protocols are essential for the replication of scientific findings. The
following are generalized methodologies for the spectroscopic analysis of a natural product like
1-O-Methyljatamanin D.

NMR Spectroscopy

o Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated
solvent (e.g., CDCIs, CD30OD, DMSO-ds) in an NMR tube.

 Instrumentation: NMR spectra are recorded on a high-field spectrometer (e.g., 400, 500, or
600 MHz).

» Data Acquisition: *H, 3C, DEPT, COSY, HSQC, and HMBC spectra are acquired using
standard pulse programs. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Mass Spectrometry

o Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the mass spectrometer.

 Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with
an appropriate ionization source (e.g., ESI, APCI) is used.
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o Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, and the
exact mass is used to calculate the elemental composition.

Infrared (IR) Spectroscopy

o Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl,
KBr) after solvent evaporation, as a KBr pellet, or using an ATR (Attenuated Total
Reflectance) accessory.

 Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

o Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-
400 cm™1),

Workflow for Spectroscopic Analysis

The logical flow of experiments for the structural characterization of a novel natural product is a
critical aspect of phytochemical research.

Isolation Spectroscopic Analysis
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Caption: Experimental workflow for the isolation and structural elucidation of 1-O-
Methyljatamanin D.

In conclusion, while 1-O-Methyljatamanin D is a known natural product, detailed public access
to its primary spectroscopic data is limited. The information and generalized protocols provided
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herein serve as a foundational guide for researchers. Accessing specialized chemical
databases or the original phytochemical literature is recommended for in-depth study.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-O-Methyljatamanin D: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12323864+#spectroscopic-data-of-1-0-
methyljatamanin-d-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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